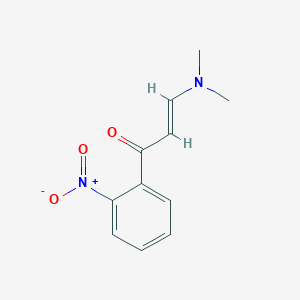

3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one

Descripción general

Descripción

3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, also known as DMNP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used for decades in a variety of experiments and studies, ranging from biochemical studies to medical research. DMNP is an important tool for researchers due to its ability to act as a catalyst for a variety of chemical reactions.

Aplicaciones Científicas De Investigación

Bioactivity and Antibacterial Properties

Enaminone derivatives, including compounds similar to 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, have been synthesized and characterized for their potential bioactivity. Research indicates these compounds show significant antibacterial and antifungal properties when chelated with different metal nitrates like Cu2+, Ni2+, Hg2+, Pb2+, and Co2+ (Jeragh & Elassar, 2015).

Crystal and Molecular Structures

Studies on similar compounds have revealed their potential in exhibiting nonlinear optical (NLO) properties. The crystal and molecular structures of these compounds, including those with nitro substitution, exhibit pseudo-double bond character in their C-N bonds, contributing to their NLO properties (Sridhar et al., 2002).

Anticancer Applications

Compounds structurally related to this compound have been investigated for their anticancer activity. Ru(II) DMSO complexes with substituted chalcone ligands have shown significant anti-breast cancer activity, indicating the potential of these compounds in chemotherapeutic applications (Singh et al., 2016).

Electrical Memory Properties

Nitro substituted azo-chalcone derivatives have been synthesized and studied for their electrical memory properties. The introduction of nitro groups in these molecules has been found to influence their photoelectric properties and memory performance in electronic devices (Liu et al., 2020).

Hydrogen Bond Acceptance

The electron-donating effects of terminal dimethylamino groups in compounds like this compound make their carbonyl units excellent proton acceptors. This property is crucial in the formation of intra- and intermolecular hydrogen bonds, which have been investigated using structural techniques and spectroscopy (Pleier et al., 2003).

Cytotoxicity

Certain derivatives have demonstrated potent cytotoxicity towards human WiDr colon cancer cells, surpassing the effectiveness of reference drugs like cisplatin in some cases. This suggests their potential use in cancer treatment (Pati et al., 2007).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13(15)16/h3-8H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQFFGQCBWYGLB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75415-02-0 | |

| Record name | NSC158569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.